molecular formula C19H19NO2S B2430212 N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methylthiophene-2-carboxamide CAS No. 1421449-47-9

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2430212
CAS No.: 1421449-47-9
M. Wt: 325.43
InChI Key: HVAOYJOILDPAOM-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methylthiophene-2-carboxamide ( 1421449-47-9) is an organic compound with the molecular formula C19H19NO2S and a molecular weight of 325.4 . Its structure features a naphthalene ring system linked via a hydroxypropyl chain to a 4-methylthiophene-2-carboxamide group, a scaffold recognized in medicinal chemistry research . Thiophene-carboxamide derivatives have been investigated in various therapeutic areas. Notably, substituted thiophene derivatives have been identified and patented as potential anti-cancer agents, highlighting the research value of this chemical class in oncology and drug discovery . Furthermore, structurally related compounds containing both naphthalene and thiophene groups are utilized as pharmaceutical impurities and intermediates, underscoring their role in the development and quality control of active pharmaceutical ingredients (APIs) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to conduct their own experiments to determine the compound's specific properties and mechanism of action for their applications.

Properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-13-11-18(23-12-13)19(22)20-10-9-17(21)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,11-12,17,21H,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAOYJOILDPAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with 4-methylthiophene-2-carboxylic acid under amide coupling conditions. This reaction can be facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor technology can also be employed to ensure precise control over reaction conditions, leading to a more sustainable and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Industrial Production Methods

In industrial settings, continuous flow reactors are utilized to enhance reaction efficiency and yield, ensuring precise control over reaction conditions for sustainable production.

Scientific Research Applications

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methylthiophene-2-carboxamide has several notable applications:

Medicinal Chemistry

The compound is investigated for its potential biological activities, including:

  • Anticancer Properties : Studies have shown that it may inhibit cancer cell growth through specific interactions with molecular targets.

Biochemical Probing

It serves as a biochemical probe in cellular processes, potentially modulating the activity of proteins or enzymes involved in various biological pathways.

Material Science

Due to its unique electronic properties imparted by the thiophene ring, this compound is explored in the development of advanced materials for electronic and optoelectronic applications.

Similar Compounds Overview

Compound NameStructural FeaturesUnique Properties
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)isobutyramideSimilar naphthalene structureDifferent side chain
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamideContains a picoline moietyPotentially different biological activity
This compound Contains thiophene ringUnique electronic properties

This compound stands out due to its combination of functional groups that contribute to distinct chemical reactivity compared to closely related compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic applications:

  • Anticancer Studies : Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines, demonstrating percent growth inhibitions ranging from moderate to high depending on the specific type of cancer being targeted .
  • Biological Activity Investigations : The compound has been explored for its anti-inflammatory properties, suggesting its utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-(naphthalen-1-yl)propyl)isobutyramide
  • N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide
  • N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide

Uniqueness

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methylthiophene-2-carboxamide stands out due to the presence of the thiophene ring, which imparts unique electronic properties. This makes it particularly valuable in the development of materials for electronic and optoelectronic applications.

Biological Activity

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₉H₁₉NO₂S
  • Molecular Weight : 325.4 g/mol
  • CAS Number : 1421449-47-9

The structure includes a naphthalene moiety, a hydroxyl group, and a thiophene ring, which contribute to its biological activity and reactivity.

PropertyValue
Molecular FormulaC₁₉H₁₉NO₂S
Molecular Weight325.4 g/mol
CAS Number1421449-47-9

Synthesis

The synthesis of this compound typically involves:

  • Amide Coupling : Reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with 4-methylthiophene-2-carboxylic acid.
  • Reagents Used : Common reagents include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), often in the presence of triethylamine as a base.

This multi-step process can be optimized for yield and purity through various techniques, including continuous flow reactors for industrial applications .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including prostate (PC-3), breast (MCF-7), and lung (A549) cancer cells. The compound's mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. It may interact with specific proteins or enzymes involved in inflammatory processes, potentially reducing inflammation in various models.

The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is believed that the compound interacts with key molecular targets, such as:

  • Kinases : Inhibiting pathways related to cell proliferation.
  • Receptors : Modulating receptor activity that influences inflammatory responses.

Further studies are required to map out these interactions comprehensively.

Study on Anticancer Activity

A study evaluated the effects of this compound on various cell lines. The results indicated significant inhibition rates:

Cell LineIC50 (µM)
MCF-721.37
PC-310.19
A54940.53

These findings support the potential use of this compound in cancer therapeutics .

Applications in Research

This compound is being explored for several applications:

  • Anticancer Drug Development : As a candidate for new therapies targeting specific cancer types.
  • Biochemical Probes : For studying cellular processes related to inflammation and cancer progression.
  • Material Science : Due to its unique electronic properties, it may find applications in developing advanced materials .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methylthiophene-2-carboxamide?

Answer: The synthesis involves multi-step reactions, including:

Coupling reactions : Amide bond formation between the thiophene-carboxylic acid derivative and the naphthalene-containing hydroxypropylamine.

Functional group protection : Temporary protection of hydroxyl or amine groups to avoid side reactions.

Purification : Column chromatography or recrystallization to isolate the pure product.
Critical parameters include:

  • Temperature : Maintained between 0–5°C during sensitive steps (e.g., acylation) to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Stoichiometry : Precise molar ratios of reactants (e.g., 1:1.2 for carboxamide coupling) to maximize yield .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the presence of key functional groups (e.g., amide protons at δ 6.5–8.5 ppm, naphthalene aromatic signals) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ ion matching theoretical mass) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase HPLC with UV detection at 254 nm) .

Q. How do the functional groups (e.g., thiophene, naphthalene) influence the compound’s physicochemical properties?

Answer:

  • Thiophene ring : Enhances π-π stacking interactions and electron delocalization, affecting solubility and reactivity .
  • Naphthalene moiety : Increases hydrophobicity (logP ~3.5) and may contribute to fluorescence properties useful in tracking biological uptake .
  • Hydroxypropyl linker : Introduces hydrogen-bonding capacity, influencing crystallinity and stability in aqueous buffers .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

Answer:

  • Parameter screening : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time .
  • Workflow adjustments : Replace batch reactions with flow chemistry for better heat/mass transfer .

Q. How should contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

Answer:

  • Multi-technique validation : Cross-check NMR with X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) to assign ambiguous signals .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational isomers .

Q. What experimental strategies are recommended for assessing the compound’s biological activity?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Dose-response curves (IC50_{50}) against target enzymes (e.g., kinases) with positive/negative controls .
    • Cell viability : MTT assay in relevant cell lines (e.g., cancer vs. normal cells) .
  • Mechanistic studies :
    • Molecular docking : Predict binding interactions with target proteins using software like AutoDock .
    • Western blotting : Validate downstream pathway modulation (e.g., apoptosis markers like caspase-3) .

Q. How can researchers address discrepancies in bioactivity data across different studies?

Answer:

  • Standardize protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and compound purity .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
  • Probe solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts .

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